![molecular formula C13H17Cl2NO2 B14625238 1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene CAS No. 58877-09-1](/img/structure/B14625238.png)
1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene is an organic compound that belongs to the class of aromatic compounds known as chlorobenzenes. This compound is characterized by the presence of a benzene ring substituted with a chloro group and an alkoxy group containing a nitroso functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene typically involves multiple steps, starting with the chlorination of benzene to form chlorobenzene. The subsequent steps involve the introduction of the alkoxy group and the nitroso functional group. One common synthetic route is as follows:
Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to form chlorobenzene.
Formation of Alkoxy Intermediate: Chlorobenzene is reacted with an appropriate alkylating agent, such as 3-chloro-3-ethyl-2-nitrosopentanol, under basic conditions to form the alkoxy intermediate.
Final Product Formation: The alkoxy intermediate is then subjected to further chlorination and nitrosation reactions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The nitroso group can be oxidized to form nitro compounds under specific conditions.
Reduction Reactions: The nitroso group can also be reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Reactions: Products with different functional groups replacing the chloro group.
Oxidation Reactions: Nitro derivatives of the original compound.
Reduction Reactions: Amino derivatives of the original compound.
科学研究应用
1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The chloro group can also participate in interactions with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
- 1-Chloro-4-ethylbenzene
- 1-Chloro-4-(trifluoromethyl)benzene
- 1-Chloro-2-ethylbenzene
Comparison: 1-Chloro-4-[(3-chloro-3-ethyl-2-nitrosopentyl)oxy]benzene is unique due to the presence of both a nitroso group and an alkoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other chlorobenzenes. The nitroso group, in particular, is known for its ability to form covalent bonds with nucleophiles, making this compound valuable in various chemical and biological applications.
属性
CAS 编号 |
58877-09-1 |
|---|---|
分子式 |
C13H17Cl2NO2 |
分子量 |
290.18 g/mol |
IUPAC 名称 |
1-chloro-4-(3-chloro-3-ethyl-2-nitrosopentoxy)benzene |
InChI |
InChI=1S/C13H17Cl2NO2/c1-3-13(15,4-2)12(16-17)9-18-11-7-5-10(14)6-8-11/h5-8,12H,3-4,9H2,1-2H3 |
InChI 键 |
OHTXBLIGJJVAHX-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC)(C(COC1=CC=C(C=C1)Cl)N=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-](/img/structure/B14625164.png)
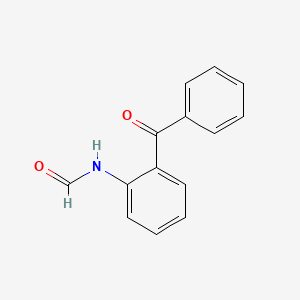
![{2-[(tert-Butylperoxy)carbonyl]phenyl}(oxo)methaneperoxolate](/img/structure/B14625180.png)
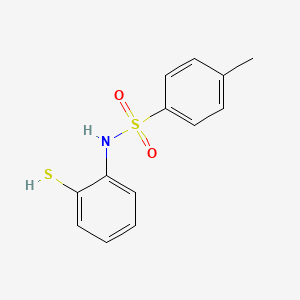
![4-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14625191.png)
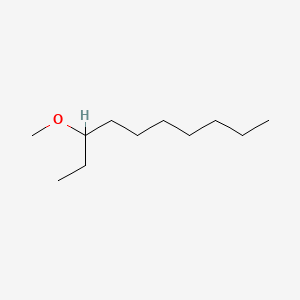
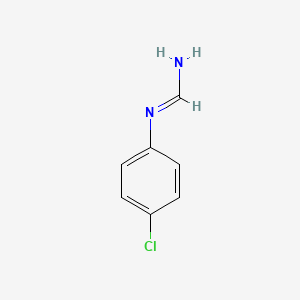
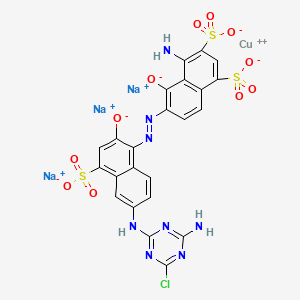
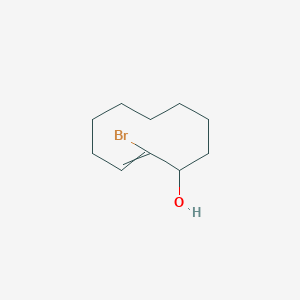
![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)
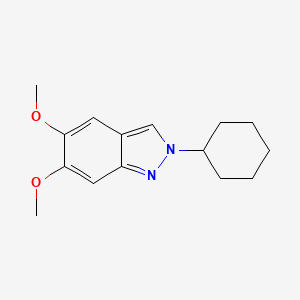
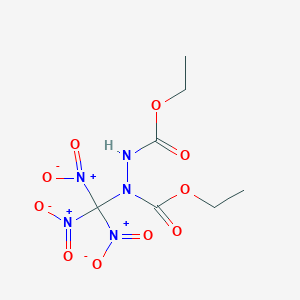
![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)

